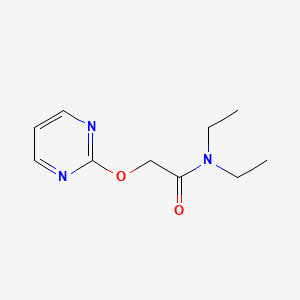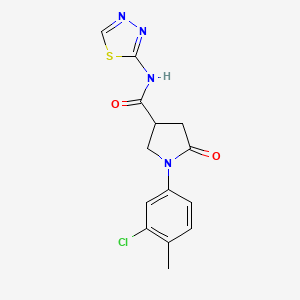
3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, including benzo[4,5]imidazo[1,2-a]pyridine derivatives, has been accomplished through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and other derivatives, using piperidine in refluxing ethanol. These methods produce good to excellent yields within a relatively short time frame of 25–45 minutes (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
Research on structurally similar compounds, such as N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, reveals details about their molecular structure. For instance, the crystal structure of this compound shows that the benzothiazol and imidazol rings are planar with a dihedral angle of 6.37(8)° between them. The piperidin ring adopts a chair conformation (Yıldırım et al., 2006).
Chemical Reactions and Properties
The synthesis of similar imidazole derivatives, such as 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, indicates the potential for chemical reactions and interactions that these compounds can undergo. For example, compound 8 from a study was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor (Wright et al., 1999).
Physical Properties Analysis
The physical properties of similar compounds, such as 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs, have been studied. These compounds have been identified as potent and selective inhibitors of NO formation, indicating their stability and reactivity under specific conditions (Wei et al., 2007).
Chemical Properties Analysis
In the context of chemical properties, research on compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride demonstrates their potential for significant bioactivity. These compounds exhibit potent inhibition of specific biological targets, such as human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicating a distinct chemical behavior (Shibuya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine serves as a precursor in the synthesis of various benzo[4,5]imidazo[1,2-a]pyridine derivatives. These derivatives are obtained through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives, with piperidine playing a crucial role in the process. This synthesis method yields products within 25–45 minutes with good to excellent efficiency, showcasing the compound's utility in creating novel chemical structures (Goli-Garmroodi et al., 2015).
Antimicrobial and Antimycobacterial Activities
Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, synthesized using a structure related to the given compound, demonstrate significant antimicrobial and antimycobacterial activities. These activities are particularly potent against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Lv et al., 2017).
Antidiabetic Potential
Imidazoline derivatives, structurally related to 3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine, have been identified as promising antidiabetic compounds. These derivatives have shown significant activity in improving glucose tolerance in a rat model of type II diabetes, mediated by an increase in insulin secretion independent of alpha2 adrenoceptor blockage. This highlights the potential of compounds within this chemical family for developing new antidiabetic medications (Le Bihan et al., 1999).
Eigenschaften
IUPAC Name |
1-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c20-19(21,22)9-8-17(26)24-11-4-7-16(14-24)18-23-10-12-25(18)13-15-5-2-1-3-6-15/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOWVFXQYBLPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)C2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)
![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)


![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)
![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)
